molecular formula C7H12N2O B13318623 3-(Hydroxymethyl)piperidine-1-carbonitrile

3-(Hydroxymethyl)piperidine-1-carbonitrile

Cat. No.: B13318623
M. Wt: 140.18 g/mol
InChI Key: IRJCAPXGFZPAOL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidine-1-carbonitrile is an organic compound with the molecular formula C7H12N2O It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine with formaldehyde and hydrogen cyanide under controlled conditions. This reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)piperidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)piperidine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)piperidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its hydroxymethyl and nitrile groups play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the hydroxymethyl and nitrile groups.

    Piperidine-3-carboxylic acid: Contains a carboxyl group instead of a nitrile group.

    N-Boc-piperidine-3-methanol: A protected form of piperidine with a hydroxymethyl group.

Uniqueness

Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(hydroxymethyl)piperidine-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-6-9-3-1-2-7(4-9)5-10/h7,10H,1-5H2

InChI Key

IRJCAPXGFZPAOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C#N)CO

Origin of Product

United States

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